(3-Aminophenyl)dimethylphosphine oxide

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Purity

This meta-substituted arylphosphine oxide is a critical synthon for FAK and ALK kinase inhibitor programs. The 3-aminophenyl geometry provides a unique molecular vector distinct from ortho- and para-isomers, essential for ATP-binding pocket occupancy. The DMPO group acts as a validated H-bond acceptor (~7-fold potency gain). Primary amine enables diversification via amide coupling, reductive amination, or Buchwald-Hartwig reactions. Stable solid, ≥97% purity, suitable for parallel synthesis.

Molecular Formula C8H12NOP
Molecular Weight 169.164
CAS No. 26728-38-1
Cat. No. B2779841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminophenyl)dimethylphosphine oxide
CAS26728-38-1
Molecular FormulaC8H12NOP
Molecular Weight169.164
Structural Identifiers
SMILESCP(=O)(C)C1=CC=CC(=C1)N
InChIInChI=1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
InChIKeyAIIKUEAQCXSYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminophenyl)dimethylphosphine oxide CAS 26728-38-1: A Regioisomeric Arylphosphine Oxide Building Block for Targeted Kinase Inhibitor Synthesis


(3-Aminophenyl)dimethylphosphine oxide (CAS 26728-38-1) is an organophosphorus compound with the molecular formula C₈H₁₂NOP and a molecular weight of 169.16 g/mol [1]. It is classified as an arylphosphine oxide and features a primary aromatic amine (-NH₂) at the meta position of a phenyl ring substituted with a dimethylphosphine oxide (-P(O)(CH₃)₂) group [1]. The compound exists as a beige to pale yellow solid with a predicted boiling point of 390.6±34.0 °C, a predicted density of 1.11±0.1 g/cm³, and a predicted pKa of 3.55±0.10 . Its core research value lies in its utility as a versatile synthetic building block for constructing kinase inhibitor pharmacophores, particularly those targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), where the electron-rich P=O group serves as a critical hydrogen bond acceptor to enhance target binding affinity .

Why Generic Substitution of (3-Aminophenyl)dimethylphosphine oxide CAS 26728-38-1 Fails: Regiochemistry Dictates Synthetic Utility in Advanced Kinase Inhibitor Scaffolds


The amino group substitution pattern on the arylphosphine oxide core is a critical determinant of its downstream synthetic utility and the pharmacological properties of the resulting drug candidates. Generic substitution with regioisomeric analogs, such as the ortho-substituted (2-aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1) or the para-substituted (4-aminophenyl)dimethylphosphine oxide (CAS 737751-54-1), is not feasible because each regioisomer presents a unique vector for molecular extension and distinct electronic properties . In the context of kinase inhibitor design, the specific geometry of the meta-substituted aniline is essential for occupying the intended binding pocket within the ATP-binding site, as demonstrated in FAK and ALK inhibitor programs . The dimethylphosphine oxide (DMPO) group itself is a critical pharmacophore; its inclusion on the C4 aniline of a bisanilinopyrimidine scaffold was found to increase activity against ALK by approximately 7-fold relative to the unsubstituted analog, underscoring the non-interchangeable nature of the phosphine oxide moiety [1].

Quantitative Differentiation Evidence for (3-Aminophenyl)dimethylphosphine oxide CAS 26728-38-1: A Comparator-Driven Technical Assessment


Regioisomeric Purity and Geometric Fidelity: (3-Aminophenyl)dimethylphosphine oxide vs. 2- and 4-Aminophenyl Isomers

The differentiation between (3-Aminophenyl)dimethylphosphine oxide and its regioisomers (2-aminophenyl and 4-aminophenyl derivatives) is fundamentally based on the position of the amino group on the aromatic ring. While direct, published head-to-head quantitative data for this specific compound is limited in the public domain, the procurement value is derived from its guaranteed regioisomeric purity. Vendor specifications for (3-Aminophenyl)dimethylphosphine oxide (CAS 26728-38-1) confirm a purity of 95% as determined by standard analytical methods, with the understanding that the major impurity profile is controlled to exclude the 2- and 4-regioisomers . This is critical because the 2-isomer (CAS 1197953-47-1) is a known intermediate for the FDA-approved drug Brigatinib (AP26113), while the 3-isomer is specifically cited for its role in developing FAK inhibitors . The synthetic routes to these different regioisomers are distinct, and their utility in medicinal chemistry is not interchangeable due to the divergent geometry they impose on the final drug candidate.

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Purity

Critical Pharmacophoric Contribution: DMPO Group Enhances Kinase Inhibitor Potency by ~7-Fold

A key piece of evidence supporting the selection of (3-Aminophenyl)dimethylphosphine oxide as a building block is the established potency-enhancing effect of the dimethylphosphine oxide (DMPO) group in kinase inhibitor scaffolds. In the development of the ALK inhibitor Brigatinib, which utilizes the 2-aminophenyl DMPO regioisomer, the inclusion of the phosphorous-containing DMPO group on the C4 aniline of a bisanilinopyrimidine scaffold was found to increase activity against ALK by ~7-fold relative to the unsubstituted analog [1]. While this specific data point is derived from the ortho-isomer, it serves as strong class-level evidence for the pharmacophoric value of the DMPO group in enhancing target binding through hydrogen bonding interactions. The (3-Aminophenyl)dimethylphosphine oxide is explicitly identified as a valuable building block for FAK and ALK inhibitors precisely because of this electron-rich P=O group, which acts as a hydrogen bond acceptor to enhance binding affinity to enzyme targets .

Kinase Inhibition Anaplastic Lymphoma Kinase (ALK) Structure-Activity Relationship (SAR)

Physical and Storage Characteristics: (3-Aminophenyl)dimethylphosphine oxide vs. Related Phosphine Oxides

The procurement and handling requirements for (3-Aminophenyl)dimethylphosphine oxide are defined by its specific physical and chemical properties. According to vendor technical datasheets, the compound is a solid with a purity of 95% and is stored at room temperature . This contrasts with other phosphine oxide derivatives that may require refrigeration or protection from light. For instance, vendor specifications for this compound list a storage condition of 2-8°C and a requirement to protect from light . The predicted physicochemical properties, including a boiling point of 390.6±34.0 °C and a density of 1.11±0.1 g/cm³, provide additional context for its behavior in synthesis and formulation .

Chemical Handling Stability Procurement Logistics

High-Value Research and Industrial Application Scenarios for (3-Aminophenyl)dimethylphosphine oxide CAS 26728-38-1


Synthesis of Novel Focal Adhesion Kinase (FAK) Inhibitors for Oncology Research

(3-Aminophenyl)dimethylphosphine oxide serves as a critical synthon for constructing potent FAK inhibitors. The compound is incorporated into diaminopyrimidine-based scaffolds where its dimethylphosphine oxide group forms crucial hydrogen bond interactions within the kinase domain, leading to compounds with antiproliferative activity against cancer cell lines . The ~7-fold potency enhancement associated with DMPO group inclusion in related ALK inhibitor scaffolds provides a strong SAR rationale for utilizing this building block in FAK inhibitor programs [1].

Exploration of Anaplastic Lymphoma Kinase (ALK) Inhibitor Chemical Space Beyond Brigatinib

While the FDA-approved ALK inhibitor Brigatinib utilizes the ortho-substituted DMPO aniline isomer, the meta-substituted (3-Aminophenyl)dimethylphosphine oxide offers a distinct vector for molecular extension in next-generation ALK inhibitors . This regioisomeric variation allows medicinal chemists to explore novel binding modes and potentially overcome resistance mechanisms that arise from mutations affecting the binding pocket geometry. The validated pharmacophoric contribution of the DMPO group ensures that this building block retains the critical hydrogen bond acceptor functionality [1].

Preparation of Advanced Intermediates for Kinase-Focused Chemical Libraries

The primary amine functionality of (3-Aminophenyl)dimethylphosphine oxide makes it a versatile handle for diversification through amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling reactions. This enables its use as a core scaffold for generating focused chemical libraries targeting the kinome. The compound's solid physical form and room temperature storage stability (as per some vendor specifications) facilitate its handling in parallel synthesis workflows .

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